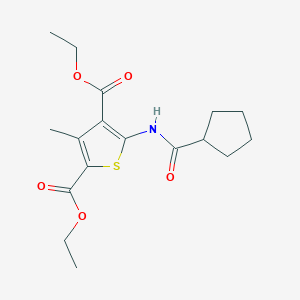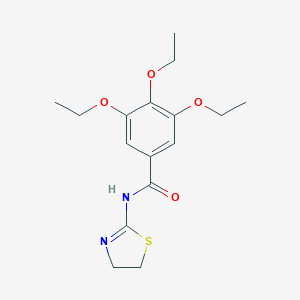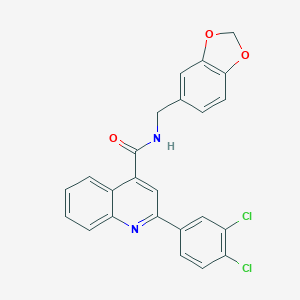
4-(5-NITRO-1H-1,3-BENZODIAZOL-2-YL)PHENYL CYCLOHEXANECARBOXYLATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-NITRO-1H-1,3-BENZODIAZOL-2-YL)PHENYL CYCLOHEXANECARBOXYLATE is a complex organic compound that features a benzimidazole moiety, a nitro group, and a cyclohexanecarboxylate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-NITRO-1H-1,3-BENZODIAZOL-2-YL)PHENYL CYCLOHEXANECARBOXYLATE typically involves multiple steps. One common method starts with the nitration of benzimidazole to introduce the nitro group. This is followed by the coupling of the nitrobenzimidazole with a phenyl group through a substitution reaction. The final step involves esterification with cyclohexanecarboxylic acid under acidic conditions to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and solvents that can be easily recycled is also common to minimize waste and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
4-(5-NITRO-1H-1,3-BENZODIAZOL-2-YL)PHENYL CYCLOHEXANECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitrobenzimidazole derivatives.
Reduction: Formation of aminobenzimidazole derivatives.
Substitution: Formation of halogenated benzimidazole derivatives.
Applications De Recherche Scientifique
4-(5-NITRO-1H-1,3-BENZODIAZOL-2-YL)PHENYL CYCLOHEXANECARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitro group.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials with specific properties, such as enhanced thermal stability.
Mécanisme D'action
The mechanism of action of 4-(5-NITRO-1H-1,3-BENZODIAZOL-2-YL)PHENYL CYCLOHEXANECARBOXYLATE involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The benzimidazole moiety can interact with DNA or proteins, disrupting their function and leading to cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole: A simpler compound with similar biological activities.
Nitrobenzimidazole: Similar structure but lacks the cyclohexanecarboxylate ester.
Cyclohexanecarboxylate Esters: Compounds with similar ester groups but different aromatic moieties.
Uniqueness
4-(5-NITRO-1H-1,3-BENZODIAZOL-2-YL)PHENYL CYCLOHEXANECARBOXYLATE is unique due to the combination of the benzimidazole moiety, nitro group, and cyclohexanecarboxylate ester. This unique structure imparts specific chemical and biological properties that are not observed in simpler compounds.
Propriétés
Formule moléculaire |
C20H19N3O4 |
|---|---|
Poids moléculaire |
365.4 g/mol |
Nom IUPAC |
[4-(6-nitro-1H-benzimidazol-2-yl)phenyl] cyclohexanecarboxylate |
InChI |
InChI=1S/C20H19N3O4/c24-20(14-4-2-1-3-5-14)27-16-9-6-13(7-10-16)19-21-17-11-8-15(23(25)26)12-18(17)22-19/h6-12,14H,1-5H2,(H,21,22) |
Clé InChI |
OJZSSMSGJIFPSR-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C(=O)OC2=CC=C(C=C2)C3=NC4=C(N3)C=C(C=C4)[N+](=O)[O-] |
SMILES canonique |
C1CCC(CC1)C(=O)OC2=CC=C(C=C2)C3=NC4=C(N3)C=C(C=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[(3,5-dimethoxybenzoyl)amino]benzoate](/img/structure/B335248.png)
![2-{[3-(4-Chlorophenyl)acryloyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B335252.png)
![2-[(3-methoxypropylamino)methylidene]-5-phenylcyclohexane-1,3-dione](/img/structure/B335253.png)
![N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-9H-xanthene-9-carboxamide](/img/structure/B335254.png)
![1-[4-(hexyloxy)phenyl]-2,5-dioxo-3-pyrrolidinyl N'-(3,4-dichlorophenyl)-N-ethylimidothiocarbamate](/img/structure/B335256.png)
![Methyl 3-{[3-(2-thienyl)acryloyl]amino}-2-thiophenecarboxylate](/img/structure/B335257.png)


![Methyl 2-(cinnamoylamino)-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B335261.png)

![Methyl 6-tert-butyl-2-{[3-(4-chlorophenyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B335264.png)
![Ethyl 6-ethyl-2-[(2,2,3,3,4,4,5,5,5-nonafluoropentanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B335267.png)
![Dimethyl 5-{[3-(4-chlorophenyl)acryloyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B335268.png)
![1-[(4-Chloro-2-methylphenoxy)acetyl]-4-cinnamylpiperazine](/img/structure/B335272.png)
